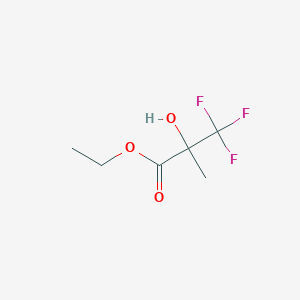

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Overview

Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H9F3O3. It is a colorless liquid known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.

Reduction: Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes. The trifluoromethyl group enhances the compound’s ability to form stable interactions with active sites of enzymes, potentially inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

- 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

- 3,3,3-trifluoro-2-hydroxypropanoic acid

- 2-amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride

Comparison: Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is unique due to its ester functional group, which imparts different reactivity compared to its acid or amine counterparts. The presence of the trifluoromethyl group in all these compounds provides enhanced stability and reactivity, making them valuable in various chemical and biological applications .

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, also known as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid ethyl ester, is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a hydroxyl group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in drug development.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 170.13 g/mol

- Key Functional Groups : Trifluoromethyl group, hydroxyl group

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound by influencing its molecular interactions with biological targets.

This compound acts primarily through interactions with enzymes. The trifluoromethyl group allows for stable binding to active sites of enzymes, potentially inhibiting their activity. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. Inhibitors derived from this compound have demonstrated IC(50) values as low as 16 nM in enzymatic assays .

- It enhances the oxidation of lactate into carbon dioxide in human fibroblasts, indicating its role in metabolic pathways .

-

Bioisosteric Replacement :

- Due to its structural similarity to naturally occurring carboxylic acids, it is being explored as a bioisostere for studying biological functions and mimicking the activity of these molecules.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Synthesis Methods

This compound can be synthesized through various methods:

-

Esterification :

- The primary method involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions.

-

Industrial Production :

- Continuous flow reactors are utilized in industrial settings to optimize yield and purity during the synthesis process.

Q & A

Q. How can researchers confirm the structural identity of Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate?

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : , , and NMR to identify proton environments, carbon backbones, and fluorine substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (170.13 g/mol) and fragmentation patterns .

- X-ray Crystallography : For stereochemical validation, SHELX software can refine crystal structures, resolving bond angles and spatial arrangements .

Q. What are common synthetic routes for this compound?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Trifluoromethylation : Introducing the -CF group via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent).

Hydroxy and Ester Formation : Base-catalyzed condensation or coupling reactions (e.g., using diisopropylcarbodiimide) to form the hydroxypropanoate ester moiety .

Purification : Column chromatography or recrystallization to isolate the product .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Analysis:

The -CF group acts as a strong electron-withdrawing group, stabilizing adjacent carbocations and enhancing electrophilicity. This increases reactivity in nucleophilic substitutions (e.g., SN reactions) but may reduce solubility in polar solvents. Kinetic studies under varying pH and solvent conditions (e.g., DMF vs. THF) are recommended to optimize reaction rates .

Q. What strategies resolve contradictions in bioactivity data across studies?

Advanced Methodology:

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., fixed substrate concentrations and incubation times).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2,2-difluoro-3-hydroxypropanoate) to identify substituent-specific effects .

- Replication : Validate results across multiple cell lines or in vivo models to account for biological variability .

Q. How can crystallographic data validate the compound’s stereochemistry?

Advanced Technique:

- SHELX Refinement : Employ SHELXL for high-resolution crystallography to determine absolute configuration.

- Twinned Data Handling : Use SHELXPRO for macromolecular applications if twinning occurs, ensuring accurate bond-length and angle measurements .

Q. What methodologies optimize the compound’s yield in multi-step syntheses?

Optimization Strategies:

- Temperature Control : Maintain sub-zero temperatures during trifluoromethylation to prevent side reactions.

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and adjust reaction conditions dynamically .

Q. What analytical techniques assess the purity of this compound?

Basic Protocol:

- HPLC/GC : Quantify purity (>98%) using reverse-phase C18 columns or GC with FID detection.

- Elemental Analysis : Confirm %C, %H, and %F to match theoretical values (CHFO) .

Q. How to design enzyme inhibition experiments using this compound?

Advanced Design:

- Enzyme Selection : Target enzymes with known fluorinated substrate interactions (e.g., cytochrome P450).

- IC Determination : Use fluorometric assays with varying inhibitor concentrations and Michaelis-Menten kinetics analysis.

- Control Experiments : Include positive controls (e.g., ketoconazole for CYP3A4) and solvent blanks .

Q. What challenges arise in characterizing the compound’s metabolic stability in vitro?

Advanced Challenges:

- Liver Microsome Incubations : Assess phase I/II metabolism using LC-MS to detect hydroxylated or conjugated metabolites.

- Degradation Pathways : Monitor pH-dependent ester hydrolysis (e.g., in simulated gastric fluid) .

Q. How do substituent variations affect pharmacokinetic properties?

Structure-Activity Relationship (SAR):

- Hydroxyl vs. Amino Groups : Hydroxyl groups enhance solubility but reduce membrane permeability; amino groups may improve target binding but increase metabolic liability.

- Fluorine Substitution : Compare trifluoromethyl vs. difluoromethyl analogs for half-life extension via reduced oxidative metabolism .

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446384 | |

| Record name | Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107018-39-3 | |

| Record name | Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107018-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-2-(trifluoromethyl)propionic acid ethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.